molecular formula C18H40N2 B3207372 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- CAS No. 10411-57-1

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl-

Cat. No.: B3207372
CAS No.: 10411-57-1
M. Wt: 284.5 g/mol
InChI Key: DNJDQMRARVPSHZ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- is a chemical compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine where the hydrogen atoms on the nitrogen atoms have been replaced by butyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- can be synthesized through the alkylation of ethylenediamine with butyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl halides under controlled temperature conditions. The reaction can be represented as follows:

C2H4(NH2)2+4C4H9XC2H4(N(C4H9))2+4HX\text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N}(\text{C}_4\text{H}_9))_2 + 4\text{HX} C2​H4​(NH2​)2​+4C4​H9​X→C2​H4​(N(C4​H9​))2​+4HX

where X represents a halide such as chlorine or bromine.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups instead of butyl groups.

    1,2-Ethanediamine, N-ethyl-: A derivative with ethyl groups.

    1,2-Ethanediamine, N1,N1,N2,N2-tetrakis(aminomethyl)-: A derivative with aminomethyl groups.

Uniqueness

1,2-Ethanediamine, N1,N1,N2,N2-tetrabutyl- is unique due to its bulky butyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it a valuable compound in applications requiring specific steric and electronic properties.

Properties

IUPAC Name

N,N,N',N'-tetrabutylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJDQMRARVPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCN(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276013
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10411-57-1
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10411-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1,N2,N2-Tetrabutyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-necked round-bottomed flask (3 L) equipped with a Friedrich's condenser and an overhead mechanical stirrer is placed in a cooling bath. The flask is charged with dimethylformamide (DMF, 500 mL), potassium carbonate (2.1 mol), and potassium iodide (0.1 mol). The mixture is allowed to stir until the potassium iodide was dissolved (giving a faint yellow tint) and the potassium carbonate was fairly homogenized. Ethylenediamine (0.5 mol) is then added to the reaction mixture. 1-Chlorobutane (2.2 mol) is added drop-wise to the resulting reaction mixture from a pressure-equalizing addition funnel under efficient mechanical stirring. During the addition of the alkyl halide, the exothermic reaction which may occur is controlled by cooling the round-bottomed flask bath with the cooling bath so as to maintain the reaction temperature below room temperature (e.g., using a chiller temperature ˜5° C.). After all the alkyl halide has been added and any exotherm subsides, the cooling bath is replaced by a heating mantle or oil bath. The reaction mixture is then heated (˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring. After heating overnight, the reaction set-up is modified for vacuum distillation and unreacted alkyl halide and a majority of the DMF (about 400-450 mL) is removed. The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel to separate the polyalkylated product from the inorganic salts. The aqueous fraction is extracted three times with ethyl acetate and the combined ethyl acetate solutions are sequentially washed with water and brine solution. The ethyl acetate extract is dried over sodium sulfate, filtered and concentrated using a rotary evaporator. The resulting oily residue can be distilled under reduced pressure to isolate a purified fraction of tetrabutylethylenediamine.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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